Cas no 90563-55-6 (2,5-Dimethyl-3-hydroxybenzonitrile)

2,5-Dimethyl-3-hydroxybenzonitrile 化学的及び物理的性質
名前と識別子
-
- 2,5-Dimethyl-3-cyan-phenol
- 2,5-Dimethyl-3-hydroxybenzonitrile
-
- インチ: 1S/C9H9NO/c1-6-3-8(5-10)7(2)9(11)4-6/h3-4,11H,1-2H3
- InChIKey: ZDQBFSUXGSTPET-UHFFFAOYSA-N
- SMILES: OC1C=C(C)C=C(C#N)C=1C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 181
- XLogP3: 2
- トポロジー分子極性表面積: 44
2,5-Dimethyl-3-hydroxybenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010009835-250mg |
2,5-Dimethyl-3-hydroxybenzonitrile |
90563-55-6 | 97% | 250mg |
$480.00 | 2023-08-31 | |
Alichem | A010009835-500mg |
2,5-Dimethyl-3-hydroxybenzonitrile |
90563-55-6 | 97% | 500mg |
$847.60 | 2023-08-31 | |
Alichem | A010009835-1g |
2,5-Dimethyl-3-hydroxybenzonitrile |
90563-55-6 | 97% | 1g |
$1579.40 | 2023-08-31 |
2,5-Dimethyl-3-hydroxybenzonitrile 関連文献
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
2,5-Dimethyl-3-hydroxybenzonitrileに関する追加情報
Introduction to 2,5-Dimethyl-3-hydroxybenzonitrile (CAS No. 90563-55-6)
2,5-Dimethyl-3-hydroxybenzonitrile, identified by its Chemical Abstracts Service (CAS) number 90563-55-6, is a significant organic compound that has garnered attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzonitrile derivatives, characterized by the presence of a nitrile group (-CN) attached to an aromatic ring. The structural features of 2,5-Dimethyl-3-hydroxybenzonitrile, including its two methyl substituents at the 2- and 5-positions and a hydroxyl group at the 3-position, contribute to its unique chemical properties and potential biological activities.
The synthesis and application of 2,5-Dimethyl-3-hydroxybenzonitrile have been extensively studied in recent years, particularly in the context of drug discovery and development. Its molecular structure suggests potential interactions with various biological targets, making it a valuable scaffold for medicinal chemistry investigations. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitrile) groups on the benzene ring creates a complex electronic environment that can be exploited for designing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of 2,5-Dimethyl-3-hydroxybenzonitrile derivatives with high precision. These studies have highlighted its potential as an intermediate in the synthesis of bioactive molecules targeting inflammatory pathways, enzyme inhibition, and other therapeutic areas. For instance, modifications to the substituents on the benzene ring have been shown to modulate the compound's pharmacokinetic properties, enhancing its solubility and bioavailability.
The hydroxyl group in 2,5-Dimethyl-3-hydroxybenzonitrile serves as a versatile functional handle for further chemical modifications. Researchers have explored its reactivity in various coupling reactions, such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, which are pivotal for constructing more complex molecular architectures. These transformations have led to the development of novel heterocyclic compounds with enhanced pharmacological profiles.
In addition to its pharmaceutical applications, 2,5-Dimethyl-3-hydroxybenzonitrile has found utility in materials science. Its ability to participate in polymerization reactions makes it a promising candidate for developing advanced materials with tailored properties. For example, incorporation into polymeric matrices can improve thermal stability and mechanical strength, making it suitable for high-performance applications.
The environmental impact of 2,5-Dimethyl-3-hydroxybenzonitrile has also been a subject of interest. Studies have examined its degradation pathways under various conditions, providing insights into its persistence and potential ecological effects. These findings are crucial for ensuring that its use in industrial processes does not pose undue risks to environmental systems.
Future research directions for 2,5-Dimethyl-3-hydroxybenzonitrile include exploring its role in targeted drug delivery systems. The compound's structural features could be leveraged to design prodrugs that release active pharmaceutical ingredients in response to specific biological triggers. Such innovations would enhance therapeutic efficacy while minimizing side effects.
The economic feasibility of producing 2,5-Dimethyl-3-hydroxybenzonitrile on an industrial scale has also been assessed. Optimized synthetic routes have been developed to improve yield and reduce costs, making it more accessible for large-scale applications. These efforts align with global trends toward sustainable manufacturing practices.
Collaborative research initiatives involving academia and industry are driving innovation in the field of 2,5-Dimethyl-3-hydroxybenzonitrile applications. By combining expertise in organic synthesis, medicinal chemistry, and materials science, researchers are uncovering new possibilities for this versatile compound. Such collaborations are essential for translating laboratory discoveries into practical solutions that address societal needs.
In conclusion,2,5-Dimethyl-3-hydroxybenzonitrile (CAS No. 90563-55-6) represents a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features offer opportunities for developing innovative therapeutics and advanced materials. Continued research efforts will further elucidate its potential contributions to science and technology.
90563-55-6 (2,5-Dimethyl-3-hydroxybenzonitrile) Related Products
- 1785545-62-1(2,2-difluoro-3-(oxolan-3-yl)propanoic acid)
- 2017048-08-5(Carbamic acid, N-[3-(4-isothiazolyl)-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester)
- 24280-07-7(Ethanone, 1-(3-chlorophenyl)-, oxime)
- 1060807-25-1(1-(2-methoxy-3-pyridyl)ethanamine)
- 2172500-92-2(6-Amino-5-(2-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one)
- 2138419-01-7(5-Methoxy-2-(2-methoxypropan-2-yl)quinolin-3-ol)
- 108446-63-5((E)-1-(1-(1,1'-Biphenyl-4-yl)ethylidene)-2-phenylhydrazine)
- 65202-56-4(3-fluoro-6-methylpyridazine)
- 689771-82-2(ethyl 4-amino-3-(3-chloro-2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate)
- 62893-19-0(Cefoperazone)




